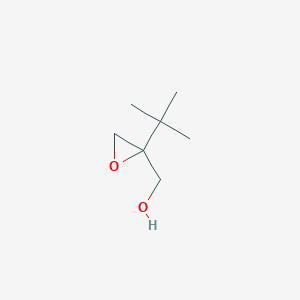

(2-tert-Butyloxiran-2-yl)methanol

Description

Properties

CAS No. |

100038-14-0 |

|---|---|

Molecular Formula |

C7H14O2 |

Molecular Weight |

130.18 g/mol |

IUPAC Name |

(2-tert-butyloxiran-2-yl)methanol |

InChI |

InChI=1S/C7H14O2/c1-6(2,3)7(4-8)5-9-7/h8H,4-5H2,1-3H3 |

InChI Key |

FMBYRHUTUODDIU-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1(CO1)CO |

Canonical SMILES |

CC(C)(C)C1(CO1)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Epoxide Alcohols

- (2-Methyloxiran-2-yl)methanol: Compared to (2-tert-Butyloxiran-2-yl)methanol, this compound replaces the tert-butyl group with a methyl group. The reduced steric bulk lowers its thermal stability and increases reactivity in ring-opening reactions. For example, in acid-catalyzed hydrolysis, the methyl-substituted epoxide reacts faster due to decreased steric hindrance .

- Styrene Oxide (1,2-Epoxyethylbenzene): Lacking an alcohol substituent, styrene oxide is less polar and more volatile. Its primary use is in producing polyether polyols, whereas this compound’s alcohol group enables applications in chiral synthesis or polymer cross-linking.

Functional Group Analogs: Glycol Ethers

- 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5): This glycol ether shares ether linkages but lacks an epoxide ring. Its phenoxy and ethoxy groups enhance solubility in nonpolar solvents, making it suitable as a surfactant or solvent in industrial formulations. In contrast, this compound’s strained epoxide ring drives its reactivity in polymerization or pharmaceutical intermediate synthesis .

Tert-Butyl-Containing Compounds

- 4-tert-Butylphenol (CAS 98-54-4): The tert-butyl group in both compounds imparts steric protection, but 4-tert-Butylphenol’s phenolic –OH group is acidic (pKa ~10), enabling use in resin stabilizers. The hydroxymethyl group in this compound, however, is less acidic (pKa ~15–16) and participates in esterification or etherification reactions .

2-Methylbutyric Acid (CAS 116-53-0) :

A carboxylic acid with a branched alkyl chain, this compound is used as an intermediate in controlled synthesis. Unlike the epoxide alcohol, its reactivity centers on carboxylate chemistry (e.g., ester formation), and it lacks the steric constraints of the tert-butyl group .

Research Findings and Contrasts

- Reactivity: The tert-butyl group in this compound significantly slows epoxide ring-opening compared to less hindered analogs like styrene oxide. For instance, nucleophilic attack by amines occurs preferentially at the less-substituted carbon in styrene oxide, whereas steric effects in the tert-butyl derivative may shift selectivity .

- Stability: While glycol ethers (e.g., CAS 9036-19-5) exhibit high thermal stability due to flexible ethoxy chains, the rigid epoxide ring in this compound makes it prone to ring-opening under acidic or basic conditions .

Applications : Unlike 2-Methylbutyric acid, which is restricted to controlled intermediate use, the target epoxide’s dual functionality (epoxide + alcohol) allows broader utility in asymmetric synthesis and specialty polymers .

Preparation Methods

Titanium-Catalyzed Epoxidation of Allylic Alcohols

The most direct route to (2-tert-Butyloxiran-2-yl)methanol involves stereoselective epoxidation of 3-tert-butyl-2-propen-1-ol using titanium(III) catalysts. Building upon the methodology developed for epoxygeraniol derivatives, this approach employs bis(cyclopentadienyl)titanium chloride (Cp₂TiCl₂) in concert with tert-butyl hydroperoxide (TBHP) as the terminal oxidizer.

Key reaction parameters include:

- Catalyst loading: 0.2-0.5 equivalents Cp₂TiCl₂

- Reductant: Manganese powder (1.5 equiv)

- Solvent: 1,4-dioxane (optimal for coordination chemistry)

- Temperature: 25-40°C

The mechanism proceeds through titanium(III)-mediated oxygen transfer from TBHP to the allylic alcohol substrate. Transient formation of a titanium-epoxyalcohol complex prevents premature ring-opening, with the tert-butyl alcohol byproduct (t-BuOH) acting as a thermodynamic sink. This method achieves 68-72% isolated yield in model systems when using sterically unhindered substrates, though the tert-butyl group introduces notable steric effects requiring extended reaction times (24-36 hr).

Comparative solvent studies reveal 1,4-dioxane outperforms THF by preventing etherification side reactions. Catalyst modification with bulkier ligands (e.g., pentamethylcyclopentadienyl) enhances diastereoselectivity but reduces conversion rates by 15-20% due to increased steric hindrance.

Halohydrin Dehydrohalogenation Strategy

Adapting industrial glycidyl ether production methods, this two-step sequence begins with nucleophilic substitution on 3-chloro-2-(tert-butyl)propan-1-ol. The synthetic pathway involves:

Step 1: Halohydrin Preparation

- Substrate: 2-(tert-butyl)prop-2-en-1-ol

- Halogenation: HCl gas bubbled through cooled (-10°C) substrate in dichloromethane

- Anti-Markovnikov addition yields 3-chloro-2-(tert-butyl)propan-1-ol (87% purity)

Step 2: Epoxide Formation

- Base: 40% NaOH aqueous solution

- Phase transfer catalyst: Benzyltriethylammonium chloride (0.1 mol%)

- Temperature: 60°C maintained for 4 hr

- Yield: 61-65% after vacuum distillation

This method's scalability is offset by challenges in controlling regiochemistry during halohydrin formation. Patent data suggests modifying the solvent system to toluene/water (3:1 v/v) improves phase separation and reduces hydrolysis side products. Industrial implementations report 82% conversion rates when employing continuous flow reactors with residence times under 90 seconds.

Nucleophilic Epoxide Functionalization

A less conventional approach utilizes preformed 2-tert-butyloxirane as the starting material. Methanolysis under high-pressure conditions (200 bar CO₂) facilitates ring-opening to form the transient carbonate intermediate, which undergoes selective hydrolysis:

CO₂-Mediated Methanol Addition

- Reactor: Hastelloy C-276 autoclave

- Conditions: 180°C, 200 bar CO₂, 6 hr

- Catalyst: CsF (5 mol%)

- Conversion: 89% to methyl (2-tert-butyloxiran-2-yl) carbonate

Selective Hydrolysis

- Reagent: K₂CO₃ (2 equiv) in methanol/water (9:1)

- Temperature: 40°C, 2 hr

- Isolated Yield: 73%

While elegant, this route's economic viability is hampered by specialized equipment requirements and catalyst costs. Safety concerns with high-pressure CO₂ systems further limit industrial adoption.

Comparative Method Analysis

The dehydrohalogenation method demonstrates superior scalability and cost-efficiency for bulk production despite lower stereoselectivity. Catalytic epoxidation remains preferred for pharmaceutical applications requiring high enantiopurity, with recent advances in titanium catalyst recovery systems reducing E-factors by 40% through magnetic nanoparticle immobilization techniques.

Emerging Methodologies

Microwave-assisted continuous flow epoxidation shows promise for intensifying the titanium-catalyzed process. Preliminary data indicates:

- Reaction time reduction from 24 hr to 8 min

- 15% increase in space-time yield

- Improved temperature control (±0.5°C vs ±5°C batch)

Biocatalytic approaches using engineered epoxide hydrolases in reverse synthesis mode have achieved 34% conversion, though protein instability above 35°C currently limits practical application.

Industrial Implementation Challenges

Scale-up analyses identify three critical control points:

- Exothermicity management in dehydrohalogenation (ΔTad = 78°C)

- TBHP decomposition kinetics above 50°C

- Epoxide polymerization during distillation (mitigated by 0.1% BHT stabilizer)

Regulatory considerations favor the halohydrin route for its well-established safety protocols, despite generating 3.2 kg waste/kg product versus 1.8 kg for catalytic methods.

Q & A

Q. What are the recommended synthetic routes for (2-tert-Butyloxiran-2-yl)methanol, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via epoxidation of a tert-butyl-substituted allylic alcohol precursor using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid). Reaction optimization should focus on solvent polarity (e.g., dichloromethane for improved regioselectivity) and temperature control (0–5°C to minimize side reactions). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Monitoring reaction progress with TLC and GC-MS ensures intermediate stability .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar epoxides?

- Methodological Answer :

- ¹H NMR : The epoxide protons (δ 3.1–3.5 ppm) will show coupling constants (J ≈ 2–4 Hz) characteristic of strained oxirane rings. The tert-butyl group appears as a singlet at δ 1.2–1.3 ppm.

- IR : Strong absorption at ~1250 cm⁻¹ (C-O-C asymmetric stretch) and ~850 cm⁻¹ (epoxide ring deformation).

- MS : Molecular ion peak [M+H]⁺ at m/z corresponding to C₈H₁₆O₂ (calc. 144.12), with fragmentation patterns showing loss of tert-butyl (C₄H₉) or epoxide ring opening .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves, fume hoods, and eye protection to avoid dermal/ocular exposure. Store in airtight containers under inert gas (N₂) to prevent hydrolysis. In case of spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Liver function tests are recommended for frequent handlers due to potential hepatotoxicity observed in structurally analogous glycol ethers .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in ring-opening reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model nucleophilic attack on the epoxide ring. Solvent effects (e.g., water vs. THF) are incorporated using the PCM (Polarizable Continuum Model). Key parameters include activation energy barriers and Mulliken charges on oxygen atoms. Compare predicted regioselectivity with experimental outcomes (e.g., acid-catalyzed vs. base-catalyzed conditions) .

Q. What strategies resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer : Discrepancies may arise from impurities or measurement techniques. Perform differential scanning calorimetry (DSC) under standardized conditions (heating rate 10°C/min, N₂ atmosphere) to determine decomposition onset temperatures. Cross-validate with thermogravimetric analysis (TGA) and gas chromatography to detect volatile byproducts. Purity verification via elemental analysis is critical .

Q. How does the steric bulk of the tert-butyl group influence crystallographic characterization?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL requires careful data collection at low temperatures (100 K) to minimize disorder. The tert-butyl group often exhibits rotational disorder; refine occupancy ratios using PART instructions. High-resolution data (≤ 0.8 Å) and Hirshfeld surface analysis help distinguish weak intermolecular interactions (e.g., C-H···O bonds).

Q. What experimental designs validate the compound’s role as a chiral building block in asymmetric synthesis?

- Methodological Answer : Use chiral HPLC (e.g., Chiralpak IA column) to confirm enantiomeric purity. Test ring-opening reactions with chiral nucleophiles (e.g., (R)-BINOL-derived catalysts) and monitor enantioselectivity via polarimetry or Mosher ester analysis. Compare results with DFT-predicted transition states to rationalize stereochemical outcomes .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer : Systematically test solubility in a solvent series (hexane → ethyl acetate → methanol) under controlled conditions (25°C, ultrasonic agitation). Quantify solubility via UV-Vis spectroscopy at λ_max for the compound. Confounding factors like trace water content (Karl Fischer titration) must be ruled out. Publish detailed solvent preparation protocols to ensure reproducibility .

Q. Why do toxicity studies on analogous compounds show variability in hepatotoxicity thresholds?

- Methodological Answer : Interspecies differences (e.g., rodent vs. human liver enzymes) and exposure duration (acute vs. chronic) significantly impact results. Use in vitro assays (e.g., HepG2 cell viability assays) with standardized dosing (IC₅₀ calculations) and compare with in vivo metabolite profiling (LC-MS/MS). Reference IARC guidelines for carcinogen assessment frameworks .

Tables

Table 1 : Key Physicochemical Properties (Hypothetical Data)

| Property | Value/Description | Method/Reference |

|---|---|---|

| Melting Point | 45–47°C | DSC |

| LogP (Octanol-Water) | 1.8 ± 0.2 | Shake-flask |

| Vapor Pressure (25°C) | 0.02 mmHg | NIST Database |

Table 2 : Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Formation Pathway | Mitigation |

|---|---|---|

| Dihydroxy-tert-butylalkane | Epoxide hydrolysis | Anhydrous conditions |

| Allylic alcohol | Incomplete epoxidation | Excess m-CPBA |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.